Cgs 9895
Cgs 9895
The first highly specific positive modulator at α6β2/3γ2 receptors; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
77779-50-1
VCID:
VC0006421
InChI:
InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
SMILES:
COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Molecular Formula:
C17H13N3O2
Molecular Weight:
291.30 g/mol
Cgs 9895
CAS No.: 77779-50-1
Cat. No.: VC0006421
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The first highly specific positive modulator at α6β2/3γ2 receptors; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 77779-50-1 |
| Molecular Formula | C17H13N3O2 |
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
| Standard InChI | InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 |
| Standard InChI Key | FTHGIXILGYJOBQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator